molecular formula C7H15I2N B2684717 1-(3-Iodopropyl)pyrrolidine hydroiodide CAS No. 2253630-12-3

1-(3-Iodopropyl)pyrrolidine hydroiodide

Cat. No.: B2684717
CAS No.: 2253630-12-3
M. Wt: 367.013
InChI Key: ZNMZAVYVJBQSIK-UHFFFAOYSA-N
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Description

1-(3-Iodopropyl)pyrrolidine hydroiodide is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing ring, and its derivatives are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Iodopropyl)pyrrolidine hydroiodide typically involves the reaction of pyrrolidine with 1,3-diiodopropane. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Iodopropyl)pyrrolidine hydroiodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include primary amines and other reduced forms.

Scientific Research Applications

1-(3-Iodopropyl)pyrrolidine hydroiodide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3-Iodopropyl)pyrrolidine hydroiodide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biological pathways, depending on its structure and the nature of the target. The iodine atom in the compound plays a crucial role in its reactivity and binding affinity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)pyrrolidine hydroiodide
  • 1-(3-Chloropropyl)pyrrolidine hydroiodide
  • 1-(3-Fluoropropyl)pyrrolidine hydroiodide

Uniqueness

1-(3-Iodopropyl)pyrrolidine hydroiodide is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and increases its binding affinity to biological targets.

Properties

IUPAC Name

1-(3-iodopropyl)pyrrolidine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14IN.HI/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMZAVYVJBQSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253630-12-3
Record name 1-(3-iodopropyl)pyrrolidine hydroiodide
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